Cas no 1446097-19-3 (2-Ethoxy-5-iodo-1,3-dimethylbenzene)

2-Ethoxy-5-iodo-1,3-dimethylbenzene 化学的及び物理的性質
名前と識別子
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- 1446097-19-3
- MFCD34757377
- 2-Ethoxy-5-iodo-1,3-dimethylbenzene
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- インチ: 1S/C10H13IO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3
- InChIKey: DVOUTWJJJHFTAM-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C)C(=C(C)C=1)OCC
計算された属性
- せいみつぶんしりょう: 276.00111g/mol
- どういたいしつりょう: 276.00111g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
2-Ethoxy-5-iodo-1,3-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB607407-5g |
2-Ethoxy-5-iodo-1,3-dimethylbenzene; . |
1446097-19-3 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB607407-250mg |
2-Ethoxy-5-iodo-1,3-dimethylbenzene; . |
1446097-19-3 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB607407-1g |
2-Ethoxy-5-iodo-1,3-dimethylbenzene; . |
1446097-19-3 | 1g |
€659.60 | 2024-07-19 |
2-Ethoxy-5-iodo-1,3-dimethylbenzene 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-Ethoxy-5-iodo-1,3-dimethylbenzeneに関する追加情報
2-Ethoxy-5-iodo-1,3-dimethylbenzene: A Comprehensive Overview
2-Ethoxy-5-iodo-1,3-dimethylbenzene (CAS No. 1446097-19-3) is a versatile aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an ethoxy group at position 2, an iodine atom at position 5, and methyl groups at positions 1 and 3 on the benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 2-Ethoxy-5-iodo-1,3-dimethylbenzene involves a series of carefully designed organic reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such substituted aromatic compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the carbon-iodine bond in this molecule. These methods not only enhance the yield but also improve the purity of the final product, which is critical for its application in sensitive areas such as drug discovery.
In terms of chemical properties, 2-Ethoxy-5-iodo-1,3-dimethylbenzene exhibits notable reactivity due to the electron-donating and electron-withdrawing groups attached to the benzene ring. The ethoxy group at position 2 donates electron density through resonance, while the iodine atom at position 5 withdraws electrons via inductive effects. This interplay between electron donation and withdrawal creates a dynamic electronic environment that influences the molecule's reactivity in various chemical transformations.
Recent studies have highlighted the potential of 2-Ethoxy-5-iodo-1,3-dimethylbenzene in drug design and development. Its structure serves as a scaffold for creating bioactive molecules with specific pharmacological properties. For example, researchers have explored its role as a precursor for synthesizing anti-inflammatory agents and anticancer drugs. The iodine substituent is particularly valuable in such contexts due to its ability to participate in radiopharmaceutical applications and its potential to enhance bioavailability.
Moreover, 2-Ethoxy-5-iodo-1,3-dimethylbenzene has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization under specific conditions makes it a candidate for creating high-performance materials with tailored mechanical and thermal properties. Recent breakthroughs in polymer chemistry have further expanded its utility in this domain.
The environmental impact of 2-Ethoxy-5-iodo-1,3-dimethylbenzene is another area of active research. Scientists are investigating its biodegradation pathways and toxicity profiles to ensure its safe use in industrial and pharmaceutical settings. Understanding its interaction with biological systems is crucial for minimizing potential risks associated with its production and application.
In conclusion, 2-Ethoxy-5-iodo-1,3-dimethylbenzene (CAS No. 1446097-19-3) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity continue to inspire innovative research directions, making it a subject of interest for chemists, pharmacologists, and materials scientists alike.
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